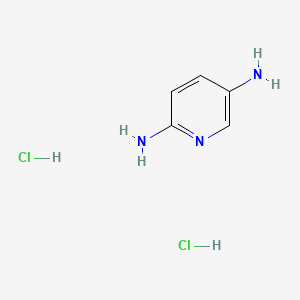

2,5-Diaminopyridine dihydrochloride

描述

General Overview of 2,5-Diaminopyridine (B189467) Derivatives in Contemporary Chemistry

Derivatives of 2,5-diaminopyridine are at the forefront of contemporary chemical research, with applications spanning from pharmaceuticals to materials science. These derivatives are synthesized by modifying the amino groups or the pyridine (B92270) ring, leading to a vast library of compounds with tailored properties. nih.govresearchgate.net For instance, they serve as crucial intermediates in the preparation of biologically active molecules, including potential antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and inflammation. nih.gov

In the realm of materials science, 2,5-diaminopyridine derivatives are utilized in the synthesis of novel polymers and coordination compounds. They are employed in creating organo-soluble polyimides, which are precursors for advanced polyimide-silica composites. scientificlabs.co.uk Furthermore, their ability to act as ligands allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting magnetic and structural properties. sigmaaldrich.comnih.gov The versatility of these derivatives is further highlighted by their use in the development of fluorescent probes and sensors for metal ion detection. nih.gov

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic chemistry and drug discovery. 2,5-Diaminopyridine, as a disubstituted pyridine, is a key player in this field. amerigoscientific.com Its derivatives are integral to the synthesis of various fused heterocyclic systems, such as imidazopyridines, which exhibit a broad spectrum of biological activities and are used in medicinal chemistry. scientificlabs.co.ukbenthamdirect.comnih.gov

The reactivity of the amino groups in 2,5-diaminopyridine allows for a multitude of chemical transformations, including diazotization, condensation, and acylation reactions, leading to the formation of diverse heterocyclic structures. researchgate.net For example, it can be used to synthesize azo and azo-chalcone derivatives with potential antibacterial properties. researchgate.net The study of such reactions and the properties of the resulting heterocyclic compounds is a vibrant area of research, continually expanding the library of chemical entities with potential applications in various scientific disciplines.

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound 2,5-diaminopyridine dihydrochloride (B599025), emphasizing its synthesis, properties, and applications in advanced chemical research. The objective is to present a scientifically accurate and informative resource for researchers and students interested in the chemistry of pyridine derivatives and their role in the development of new materials and molecules. This will be achieved by detailing its use as a building block in organic synthesis and materials science, supported by relevant research findings.

Interactive Data Table: Physicochemical Properties of 2,5-Diaminopyridine Dihydrochloride

| Property | Value | Reference |

| CAS Number | 26878-35-3 | chemimpex.combiosynth.comsigmaaldrich.com |

| Molecular Formula | C₅H₇N₃·2HCl | chemimpex.combiosynth.comsigmaaldrich.com |

| Molecular Weight | 182.05 g/mol | chemimpex.combiosynth.com |

| Appearance | Purple to light pink/brown-gray solid | chemimpex.comechemi.com |

| Melting Point | 264-271 °C (decomposes) | chemimpex.combiosynth.comsigmaaldrich.com |

| Purity | ≥ 97% | chemimpex.comsigmaaldrich.com |

Interactive Data Table: Applications of this compound

| Field of Application | Specific Use | Reference |

| Pharmaceutical Development | Intermediate in the synthesis of neurological disorder treatments. | chemimpex.com |

| Biochemical Research | Studying cellular processes and neurobiology. | chemimpex.com |

| Analytical Chemistry | Reagent in chromatography and mass spectrometry. | chemimpex.com |

| Material Science | Creating conductive polymers and advanced materials. | chemimpex.com |

| Organic Synthesis | Synthesis of organic-inorganic hybrid compounds. | sigmaaldrich.comsigmaaldrich.com |

| Agrochemicals | Formulation of agrochemicals. | chemimpex.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

pyridine-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-1-2-5(7)8-3-4;;/h1-3H,6H2,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNUWWUPZKDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181386 | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-35-3 | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026878353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 2,5 Diaminopyridine Dihydrochloride

Evolution of Synthetic Pathways for 2,5-Diaminopyridine (B189467) Core

A more direct and evolved strategy involves the reduction of dinitro or halo-nitro pyridines. A key example is the synthesis of 3,5-diaminopyridine, which can be achieved through the hydrogenation of 2-chloro-3,5-dinitropyridine. nih.gov In this process, the two nitro groups are reduced in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to form the diamine. nih.gov This approach of reducing highly functionalized precursors represents a significant advancement over earlier, less direct methods. The synthesis of the 2,5-diamino isomer can be similarly approached, often starting from 2-amino-5-nitropyridine (B18323) or 2-chloro-5-nitropyridine, followed by reduction of the nitro group and, if necessary, nucleophilic substitution of the chloro group.

Catalytic Approaches in 2,5-Diaminopyridine Dihydrochloride (B599025) Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and substrate scope. The synthesis of 2,5-diaminopyridine and its derivatives has benefited immensely from the application of copper and palladium-based catalysts, as well as the development of metal-free alternatives for related heterocyclic systems.

Copper-catalyzed amination has emerged as a powerful tool for forming carbon-nitrogen bonds. In the context of 2,5-diaminopyridine synthesis, copper catalysts facilitate the introduction of an amino group onto the pyridine (B92270) ring, typically by reacting a halo-pyridine with an ammonia (B1221849) source.

Research has demonstrated the efficacy of a dinuclear copper(I) complex in the amination of halopyridines. chemicalbook.com A general procedure involves heating a substrate like 2-bromo-5-aminopyridine with aqueous ammonia in the presence of a copper catalyst, a base such as cesium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). These reactions are typically conducted in a sealed tube at elevated temperatures. chemicalbook.com The efficiency of various copper-containing catalysts, including copper nanoparticles (CuNPs) and copper-based metal-organic frameworks (Cu-MOFs), has been compared for the amination of 2-halopyridines, showing that both systems can be effective under optimized conditions. researchgate.net

Table 1: Example of Copper-Catalyzed Amination for 2,5-Diaminopyridine Synthesis

| Substrate | Catalyst | Base | Solvent System | Temperature | Time (h) | Yield (%) | Reference |

| 2-Bromo-5-aminopyridine | [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃] | Cs₂CO₃ | Ethylene Glycol / aq. NH₃ | 140°C | 16 | 55 | chemicalbook.com |

This table is interactive. Click on the headers to sort.

Palladium-catalyzed cross-coupling reactions are indispensable in medicinal chemistry and materials science for creating C-C and C-heteroatom bonds. jocpr.com While not always used for the primary synthesis of the 2,5-diaminopyridine core, these reactions are crucial for its derivatization, enabling the synthesis of complex molecules with potential biological activity. jocpr.comnih.gov For example, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions allow for the precise functionalization of the pyridine scaffold. gychbjb.comresearchgate.net

The synthesis of potential CXCR4 antagonists showcases the derivatization of the 2,5-diaminopyridine scaffold to produce a series of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues. nih.gov Such transformations often employ palladium catalysts to couple the amino groups or the pyridine ring itself with various aryl or alkyl partners. The versatility of these reactions allows for the rapid generation of compound libraries for screening purposes. jocpr.com Furthermore, palladium catalysis is effective for the C5-position functionalization of 2-aminopyrimidine (B69317) cores, a related heterocyclic system, suggesting similar strategies could be applied to 2,5-diaminopyridine for regioselective derivatization. rsc.org

The 2-aminopyridine (B139424) moiety within 2,5-diaminopyridine makes it a valuable precursor for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines, which are prevalent in clinically used drugs. researchgate.net Growing interest in green chemistry has spurred the development of metal-free synthetic protocols for these scaffolds. researchgate.netnih.gov

These methods often involve the condensation of a 2-aminopyridine with various carbonyl compounds, such as aldehydes or ketones, followed by cyclization. nih.govnih.gov For example, an efficient protocol uses elemental sulfur to promote the oxidative annulation of 2-aminopyridines and aldehydes in a highly atom-economical fashion. nih.gov Other metal-free approaches utilize iodine or strong acids like p-toluenesulfonic acid (pTSA) as catalysts. nih.gov The reaction of 2-aminopyridine with α-haloketones (a classic Tschitschibabin reaction variant) or with ynones can also yield imidazo[1,2-a]pyridines without the need for a metal catalyst. nih.govrsc.org The presence of the second amino group at the 5-position of 2,5-diaminopyridine offers a handle for further functionalization of the resulting imidazo[1,2-a]pyridine (B132010) ring system.

Strategic Considerations for High Yield and Purity in 2,5-Diaminopyridine Dihydrochloride Production

Achieving high yield and purity is paramount in chemical manufacturing. This requires careful optimization of all reaction parameters, from the choice of solvent to the precise control of temperature and catalyst loading.

The selection of the solvent system and reaction conditions is critical for maximizing product yield and minimizing impurities. For instance, in the synthesis of functionalized pyridines, a systematic optimization study revealed that water can be a highly effective and environmentally benign solvent. researchgate.net The study also identified the optimal temperature and catalyst loading, demonstrating that even small changes can significantly impact the reaction outcome.

In the synthesis of a 3,5-diaminopiperidine derivative from a pyridine precursor, harsh conditions were necessary, including high-pressure hydrogenation (2200 psi) at an elevated temperature (110 °C) using a rhodium on carbon (Rh/C) catalyst in the presence of acetic acid. nih.gov The final step in producing this compound involves treating the purified 2,5-diaminopyridine base with a stoichiometric amount of hydrochloric acid, typically in a solvent where the dihydrochloride salt is insoluble, such as isopropanol (B130326) or ethanol (B145695), leading to its precipitation and easy isolation by filtration.

Table 2: Optimization of Reaction Conditions for a Three-Component Cyclization Reaction

| Parameter | Variation | Outcome | Reference |

| Catalyst Loading | 1-10 mol% | 5 mol% found to be sufficient. | researchgate.net |

| Temperature | 50-90 °C | 70 °C identified as the optimal temperature. | researchgate.net |

| Solvent | Toluene, CH₃CN, EtOH, H₂O | H₂O proved to be the most effective solvent. | researchgate.net |

This table is interactive. Click on the headers to sort.

Impact of Starting Materials on Reaction Outcome

The synthesis of a specific diaminopyridine isomer is fundamentally dictated by the choice of the initial pyridine substrate and the regioselectivity of the subsequent chemical transformations. The substitution pattern of the starting material directly influences the position of newly introduced functional groups, ultimately determining the final product's structure, yield, and purity.

For instance, the synthesis of 3,4-diaminopyridine (B372788) can be efficiently achieved starting from 4-methoxypyridine (B45360). google.com This route involves the nitration of 4-methoxypyridine to yield 4-methoxy-3-nitropyridine (B17402), followed by amination and subsequent reduction. google.com In contrast, the synthesis of 2,3-diaminopyridine (B105623) often commences with 2-aminopyridine. orgsyn.org A typical pathway involves the bromination of 2-aminopyridine to 2-amino-5-bromopyridine (B118841), followed by nitration at the 3-position and eventual reduction of the nitro group. orgsyn.org This multi-step process highlights how the inherent reactivity of the substituted pyridine ring directs the incoming electrophiles to specific positions.

The synthesis of 2,6-diaminopyridine (B39239) can be approached via different starting materials. One common method is the amination of 2,6-dihalopyridines, where the halogen atoms are displaced by ammonia or an amino group source. google.compatsnap.com Another prominent route is the direct amination of pyridine itself using the Chichibabin reaction, which selectively introduces amino groups at the 2- and 6-positions. google.comgoogle.com

The selection of reagents is as critical as the starting substrate. For example, in nitration-hydrogenation pathways, the choice of nitrating agent (e.g., fuming nitric acid, nitric acid in sulfuric acid) and the reducing agent (e.g., catalytic hydrogenation with Pd/C, iron in acidic medium) can significantly affect the reaction's efficiency and selectivity. google.comorgsyn.orgchemicalbook.com The table below summarizes how different starting materials lead to distinct diaminopyridine isomers.

| Target Diaminopyridine | Common Starting Material | Key Transformation Steps | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine | 2-Aminopyridine | Bromination, Nitration, Reduction | orgsyn.org |

| 3,4-Diaminopyridine | 4-Methoxypyridine | Nitration, Amination, Hydrogenation | google.com |

| 2,6-Diaminopyridine | Pyridine | Chichibabin Reaction (Direct Amination) | google.com |

| 2,6-Diaminopyridine | 2,6-Dichloropyridine (B45657) | Nucleophilic Aromatic Substitution (Amination) | patsnap.com |

Purification Strategies for Dihydrochloride Salts

The purification of diaminopyridine dihydrochlorides, which are polar, salt-like compounds, requires specific strategies to isolate the product with high purity. The formation of the dihydrochloride salt itself is often a key step in the purification process, as it allows for precipitation from less polar organic solvents, separating it from non-basic impurities.

Common purification techniques include:

Recrystallization : This is a primary method for purifying solid compounds. For diaminopyridine dihydrochloride, suitable solvent systems often involve polar solvents like ethanol, methanol, or aqueous mixtures. For example, crude 3,4-diaminopyridine can be purified by dissolving it in hot ethanol and then cooling to induce crystallization. google.com The choice of solvent is crucial to ensure high recovery of the pure product.

Acid-Base Extraction : This technique leverages the basicity of the amino groups. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral or acidic impurities, and then the pure diaminopyridine is precipitated by carefully basifying the aqueous solution. The free base can then be converted back to the highly pure dihydrochloride salt by treatment with hydrochloric acid. A process for 2,5-diamino-4,6-dichloropyrimidine (B1296591) involves partitioning between water adjusted to an alkaline pH and an organic solvent like ethyl acetate. google.com

Chromatography : Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for removing closely related impurities. chemicalbook.com For the highly polar dihydrochloride salts, reverse-phase chromatography might be necessary.

Decolorization : Crude products can sometimes be colored due to trace impurities. Treatment with activated charcoal in solution can effectively adsorb these colored byproducts, followed by filtration to yield a purer, colorless solution from which the product can be crystallized. google.com

The table below outlines various purification methods used for diaminopyridines.

| Purification Method | Description | Applicability | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent and cooling to form pure crystals. | Widely used for solid products like diaminopyridines and their salts. | google.comchemicalbook.com |

| Extraction | Separating the compound based on its solubility in two immiscible liquid phases (e.g., aqueous acid and organic solvent). | Effective for separating the basic diaminopyridine from neutral or acidic impurities. | orgsyn.orggoogle.com |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a stationary phase. | Useful for removing impurities with different polarities. | google.comchemicalbook.com |

| Charcoal Treatment | Using activated carbon to adsorb colored impurities from a solution. | Applied to decolorize the product solution before crystallization. | google.com |

Emerging Techniques in Continuous Flow and Automated Synthesis

Modern synthetic chemistry is increasingly adopting emerging technologies like continuous flow processing and automated synthesis to improve efficiency, safety, and scalability. drreddys.com These techniques are particularly advantageous for manufacturing active pharmaceutical ingredients (APIs) and key intermediates.

Continuous Flow Synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. drreddys.comnih.gov This approach offers several benefits over traditional batch processing:

Enhanced Safety : The small reactor volumes and high surface-area-to-volume ratios allow for superior control over reaction temperature, even for highly exothermic processes. nih.gov

Improved Control and Reproducibility : Precise control over parameters like reaction time, temperature, and stoichiometry leads to higher yields and purities. nih.gov

Scalability : Production can be easily scaled up by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). nih.gov

Integration : Multiple reaction and purification steps can be integrated into a single, continuous process. rsc.org

The synthesis of pyridinium (B92312) salts and chiral diamine derivatives has been successfully demonstrated using continuous flow systems. nih.govthieme.de For example, a strategy for preparing poly(2,6-diaminopyridine) was developed using a rotating packed bed reactor, which is a form of continuous processing that enhances mass transfer and significantly reduces polymerization time from 12 hours to 3 hours. rsc.orgrsc.org

Automated Synthesis utilizes robotic platforms and software to perform chemical reactions, often on a small (nanomole to micromole) scale. nih.gov This allows for high-throughput screening of reaction conditions and the rapid synthesis of large libraries of compounds for drug discovery. nih.gov Automated systems can precisely dispense reagents, control reaction parameters, and perform analysis, minimizing human error and accelerating the research and development cycle. nih.gov The combination of continuous flow with automated systems, guided by machine learning algorithms, represents a powerful paradigm for optimizing complex chemical syntheses. nih.gov

Synthetic Routes to Related Diaminopyridines (e.g., 2,6-Diaminopyridine and 3,4-Diaminopyridine)

The synthesis of different diaminopyridine isomers often requires distinct strategic approaches, primarily centered around nitration/reduction pathways or direct amination reactions.

A prevalent strategy for introducing an amino group onto a pyridine ring is through the nitration of an activated precursor, followed by the chemical or catalytic reduction of the resulting nitro group.

This pathway is particularly effective for the synthesis of 3,4-diaminopyridine . A common route starts with a 4-substituted pyridine, such as 4-methoxypyridine or 4-aminopyridine (B3432731). For example, 4-methoxypyridine can be nitrated with fuming nitric acid to introduce a nitro group at the 3-position. google.com The resulting 4-methoxy-3-nitropyridine is then treated with ammonia to replace the methoxy (B1213986) group with an amino group, yielding 4-amino-3-nitropyridine. The final step is the hydrogenation of the nitro group, typically using a palladium on carbon (Pd/C) catalyst, to afford 3,4-diaminopyridine in high yield. google.comchemicalbook.com

Similarly, the synthesis of 2,3-diaminopyridine can be achieved from 2-aminopyridine. orgsyn.org The process involves a sequence of reactions, often starting with halogenation to control the regioselectivity of the subsequent nitration. For instance, 2-aminopyridine is first brominated at the 5-position. The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position. The nitro group is subsequently reduced, and the bromo group is removed via catalytic hydrogenation to yield 2,3-diaminopyridine. orgsyn.org

The Chichibabin reaction , first reported in 1914, is a direct amination method for producing 2-aminopyridine and its derivatives. scientificupdate.comntu.edu.sg The reaction involves treating pyridine or a substituted pyridine with sodium amide (NaNH₂) in a solvent like liquid ammonia or xylene at elevated temperatures. google.comwikipedia.org The mechanism is a nucleophilic addition-elimination, where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which forms hydrogen gas, to restore aromaticity. scientificupdate.comwikipedia.org

This reaction is highly effective for synthesizing 2,6-diaminopyridine . When pyridine is treated with an excess of sodium amide under forcing conditions, double amination occurs to yield the 2,6-disubstituted product. google.comgoogle.com

Beyond the classic Chichibabin reaction, other amination processes are widely used, particularly those involving nucleophilic aromatic substitution (SNAr) on halopyridines. The synthesis of 2,6-diaminopyridine , for example, can be achieved by reacting 2,6-dichloropyridine or 2,6-dibromopyridine (B144722) with ammonia at high temperatures and pressures, often in the presence of a copper catalyst to facilitate the displacement of the halogen atoms. google.compatsnap.com A method for producing 2,3-diaminopyridine involves the amination of 3-amino-2-halopyridines with aqueous ammonia in the presence of a copper sulfate (B86663) catalyst. google.com These methods provide alternative routes that can be more suitable depending on the availability of starting materials and the desired scale of the reaction.

Chemical Reactivity and Derivatization Strategies of 2,5 Diaminopyridine Dihydrochloride

Mechanistic Investigations of Key Reactions

The reactivity of 2,5-diaminopyridine (B189467) dihydrochloride (B599025) is characterized by the interplay of its two amino groups and the pyridine (B92270) ring. The electron-donating nature of the amino groups influences the electron density of the pyridine ring, making it susceptible to a variety of chemical transformations.

Nucleophilic Substitution Reactions

The pyridine ring is generally considered electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the 2- and 4-positions. quimicaorganica.orgyoutube.comquora.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. youtube.comquora.com In 2,5-diaminopyridine, the presence of two amino groups further influences the regioselectivity of these reactions.

The general mechanism for nucleophilic aromatic substitution (SNAr) on pyridine involves the addition of a nucleophile to form a resonance-stabilized intermediate, followed by the departure of a leaving group. youtube.comnih.gov The rate of these reactions is influenced by factors such as the nature of the leaving group and the strength of the nucleophile. youtube.comyoutube.com For instance, in reactions of substituted pyridinium (B92312) ions with piperidine, the reactivity order is influenced by the electron-withdrawing capacity of the substituents. nih.gov

Cyclocondensation Reactions and Ring Annulation

Cyclocondensation reactions are a cornerstone in the derivatization of 2,5-diaminopyridine, leading to the formation of fused heterocyclic systems. These reactions typically involve the condensation of the diamine with a bifunctional electrophile. The lone pair of electrons on the nitrogen atoms of the amino groups act as nucleophiles, attacking the electrophilic centers of the reacting partner. youtube.com

A prominent example is the synthesis of imidazo[4,5-b]pyridines, which can be achieved by reacting 2,3-diaminopyridine (B105623) (an isomer of 2,5-diaminopyridine) with carboxylic acids or their derivatives. nih.gov This type of reaction underscores the versatility of diaminopyridines in building complex heterocyclic scaffolds. The reaction proceeds through the formation of an initial amide linkage, followed by an intramolecular cyclization and dehydration to yield the fused imidazole (B134444) ring.

Ring annulation strategies often employ multi-component reactions, where several reactants combine in a single step to form a complex product. For example, the synthesis of pyrido[1,2-b]isoquinoline derivatives can be achieved through a [3+2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. rsc.org While not directly involving 2,5-diaminopyridine, these strategies highlight the broader principles of ring formation that can be applied to pyridine derivatives.

Amination and Functionalization of the Pyridine Ring

Direct amination of the pyridine ring can be challenging. However, various methods have been developed to introduce additional amino groups or functionalize the existing ones. One approach involves the conversion of the pyridine to its N-oxide, which activates the ring towards nucleophilic attack. nih.govresearchgate.net Subsequent reaction with an aminating agent, followed by deoxygenation, yields the aminated pyridine derivative. nih.gov

Another strategy for the amination of pyridines involves a copper-catalyzed reaction. For instance, a general procedure for the amination of halo-pyridines uses a copper complex in the presence of ammonia (B1221849). chemicalbook.com This method allows for the chemoselective introduction of an amino group.

Functionalization of the amino groups of 2,5-diaminopyridine can be achieved through standard reactions such as acylation, alkylation, and diazotization, opening avenues for a wide range of derivatives with tailored properties.

Formation of Novel Heterocyclic Systems

The unique arrangement of the amino groups in 2,5-diaminopyridine dihydrochloride makes it a valuable precursor for the synthesis of various novel heterocyclic systems.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines are a class of compounds with significant biological and pharmaceutical importance, often considered analogues of purines. researchgate.net The synthesis of these derivatives frequently starts from diaminopyridines. For example, 2,3-diaminopyridine can be condensed with aldehydes to form the imidazo[4,5-b]pyridine core. mdpi.commdpi.com A similar strategy can be envisioned for 2,5-diaminopyridine, where condensation with an appropriate dicarbonyl compound or its equivalent would lead to the corresponding fused imidazole ring.

The general synthetic route involves the reaction of the diaminopyridine with an aldehyde in the presence of an oxidizing agent like iodine or under DMSO-mediated cyclization with sodium metabisulfite. mdpi.commdpi.com The resulting imidazo[4,5-b]pyridine can be further functionalized, for instance, through N-alkylation reactions. mdpi.com

Table 1: Examples of Reagents for Imidazo[4,5-b]pyridine Synthesis

| Starting Diaminopyridine | Reagent | Product Core |

|---|---|---|

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde, I₂ | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine |

| 2,3-Diaminopyridine | Benzaldehydes, Na₂S₂O₅, DMSO | 2-Phenyl-1H-imidazo[4,5-b]pyridine |

| 2,3-Diaminopyridine | Formic Acid | 3H-imidazo[4,5-b]pyridine |

Derivatization to Pyrido-1,2,5-chalcogenadiazoles

Pyrido-1,2,5-chalcogenadiazoles are heterocyclic compounds containing a fused pyridine and a 1,2,5-chalcogenadiazole ring (where the chalcogen can be sulfur, selenium, or tellurium). The synthesis of these systems can be achieved from o-diaminopyridines. For example, the reaction of 2,3-diaminopyridine with selenium dioxide (SeO₂) in the solid state leads to the formation of pyrido[2,3-c] nih.govmdpi.commdpi.comselenadiazole. researchgate.net This reaction demonstrates a direct method for incorporating a chalcogenadiazole ring onto a pyridine scaffold. These compounds are of interest for their potential in supramolecular chemistry, forming organized structures through intermolecular interactions. researchgate.net

Scientific Literature Review: Chemical Reactivity of this compound

Following a comprehensive review of available scientific literature, there is a notable absence of specific research data concerning the charge transfer complexes and proton transfer reactions of 2,5-Diaminopyridine and its dihydrochloride salt.

While extensive research has been conducted on the charge transfer and proton transfer phenomena for other isomers, such as 2,6-diaminopyridine (B39239), 3,4-diaminopyridine (B372788), and 2,3-diaminopyridine, similar studies for the 2,5-diaminopyridine isomer are not present in the surveyed scientific databases. The existing literature details spectrophotometric analyses, thermodynamic parameters (like formation constants KCT, enthalpy ΔH°, and entropy ΔS°), and applications of proton transfer reactions for these other isomers when reacted with various electron acceptors like chloranilic acid, picric acid, and quinones.

However, no specific experimental values, data tables, or detailed research findings could be located for 2,5-Diaminopyridine corresponding to the requested sections:

Proton Transfer Reactions and Their Applications

Without primary or secondary research sources detailing these specific chemical properties and reactions for 2,5-Diaminopyridine, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The chemical and electronic differences between pyridine isomers mean that data from other diaminopyridines cannot be used as a substitute, as it would not accurately represent the behavior of the 2,5-isomer.

Therefore, the requested article cannot be generated based on currently available scientific information.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Sciences

Drug Discovery and Development using 2,5-Diaminopyridine (B189467) Dihydrochloride (B599025) as a Building Block

2,5-Diaminopyridine dihydrochloride is recognized as a versatile chemical intermediate, particularly in the synthesis of pharmaceuticals aimed at treating neurological conditions. chemimpex.com Its structure, featuring two amino groups on a pyridine (B92270) ring, provides multiple reactive sites for chemical modification, making it a valuable starting material for creating diverse and complex molecules. chemimpex.comnih.gov The pyridine scaffold itself is a privileged structure in drug design, appearing in a wide range of therapeutic agents. lifechemicals.com

The utility of diaminopyridine derivatives extends to various therapeutic areas. For instance, the related compound cis-3,5-diamino-piperidine, which can be synthesized from a diaminopyridine precursor, has been used as a synthetic mimic of 2-deoxystreptamine (2-DOS), a key pharmacophore in aminoglycoside antibiotics that bind to ribosomal RNA. nih.gov This highlights the potential of diaminopyridine-based structures to serve as foundational elements in the design of novel antibacterial agents. nih.gov The synthesis of such complex molecules often involves multi-step processes where the diaminopyridine core is strategically modified to achieve the desired biological activity. nih.govgoogle.com

| Attribute | Description | Reference |

|---|---|---|

| Role in Synthesis | A key intermediate and versatile building block for biologically active molecules. | chemimpex.com |

| Key Structural Features | A pyridine ring substituted with two amino groups, offering sites for chemical elaboration. | chemimpex.comnih.gov |

| Therapeutic Potential of Derivatives | Serves as a scaffold for pharmaceuticals, particularly those targeting neurological disorders and as potential antibacterial agents. | chemimpex.comnih.gov |

Targeting Neurological Disorders

The application of aminopyridine derivatives has been a subject of interest in the research of treatments for neurological disorders. While specific primary research on this compound is limited in this context, related compounds have shown activity that suggests potential pathways for investigation.

Nerve Growth Factor (NGF) is a crucial neurotrophin involved in the survival, development, and function of neurons. mdpi.com Modulating its levels is considered a rational therapeutic strategy for certain neurodegenerative disorders. nih.gov While some chemical suppliers suggest that this compound may enhance NGF levels, there is a lack of substantiating primary scientific literature for this specific isomer. chemimpex.com

Research has shown that other aminopyridines, such as 4-aminopyridine (B3432731) (4-AP), can induce NGF expression. nih.gov Studies on 4-AP have demonstrated its ability to increase NGF levels in the context of wound healing and tissue regeneration, a process that involves nerve regeneration. nih.gov Furthermore, other classes of molecules, such as vitamin D₃ analogues, have been identified as potent inducers of NGF synthesis, acting through the vitamin D nuclear receptor (VDR). nih.gov These findings suggest that the broader class of aminopyridines and other small molecules can influence neurotrophic factor pathways, though direct evidence for the 2,5-isomer remains to be established through dedicated research.

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. news-medical.net One of the therapeutic strategies for Alzheimer's involves enhancing cholinergic signaling in the brain. nih.gov The potential utility of this compound in Alzheimer's research, as suggested by some commercial sources, is linked to its purported ability to modulate NGF, which supports neuronal health. chemimpex.com However, direct preclinical studies on this compound in established Alzheimer's disease models are not available in the current scientific literature.

The development of treatments for Alzheimer's is an active area of research, with numerous compounds being investigated in preclinical and clinical trials. news-medical.netnih.govjpreventionalzheimer.com These studies often utilize transgenic mouse models that replicate aspects of Alzheimer's pathology to test the efficacy of new potential therapies. news-medical.net For any compound to be considered a viable candidate for Alzheimer's treatment, it would need to undergo rigorous evaluation in such models.

Role in Treating Lambert-Eaton Myasthenic Syndrome (LEMS)

It is critical to clarify a significant point of potential confusion regarding the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). The compound established and approved for the symptomatic treatment of LEMS is 3,4-diaminopyridine (B372788) (also known as amifampridine), an isomer of 2,5-diaminopyridine. nih.govnih.govtg.org.auresearchgate.net There is no scientific evidence or clinical data to support the use of this compound for LEMS. The following information on the mechanism of action pertains exclusively to 3,4-diaminopyridine .

LEMS is a rare autoimmune disorder where the body's immune system attacks voltage-gated calcium channels on presynaptic nerve terminals, leading to reduced release of the neurotransmitter acetylcholine. nih.govresearchgate.net This impairment at the neuromuscular junction causes muscle weakness and autonomic dysfunction. nih.gov

The therapeutic effect of 3,4-diaminopyridine in LEMS is due to its action as a broad-spectrum blocker of voltage-gated potassium channels. nih.govresearchgate.netfrontiersin.org By inhibiting these channels on the presynaptic nerve terminal, 3,4-diaminopyridine prolongs the depolarization phase of the action potential. nih.govfrontiersin.org

| Step | Description | Reference |

|---|---|---|

| 1. Potassium Channel Blockade | 3,4-diaminopyridine blocks voltage-gated potassium channels on the presynaptic nerve terminal. | nih.govresearchgate.net |

| 2. Prolonged Depolarization | The blockade of potassium efflux prolongs the duration of the action potential. | nih.govfrontiersin.org |

| 3. Increased Calcium Influx | The extended depolarization keeps voltage-gated calcium channels open for a longer period, enhancing calcium ion entry into the nerve terminal. | nih.gov |

| 4. Enhanced Acetylcholine Release | The increased intracellular calcium concentration facilitates the fusion of synaptic vesicles with the presynaptic membrane, leading to a greater release of acetylcholine into the synaptic cleft. | nih.govnih.govnih.gov |

The increased influx of calcium into the nerve terminal directly enhances the quantal release of acetylcholine. nih.govnih.govnih.gov This greater amount of acetylcholine in the synaptic cleft helps to overcome the deficit caused by the autoimmune attack on calcium channels. The result is an improved transmission of signals from the nerve to the muscle, which alleviates the muscle weakness characteristic of LEMS. nih.gov Clinical trials have demonstrated that treatment with 3,4-diaminopyridine leads to significant improvements in muscle strength and compound muscle action potential (CMAP) amplitudes in patients with LEMS. nih.govnih.gov

Antimicrobial and Antiviral Activity of Pyridine Compounds

The pyridine ring is a core structure in numerous compounds exhibiting a wide array of biological activities, including antimicrobial and antiviral properties. The 2-aminopyridine (B139424) moiety, in particular, is recognized as an important pharmacophore in medicinal chemistry. researchgate.net Its presence in a molecule, whether simple or complex, has been shown to be advantageous for the medicinal properties of the target compound. researchgate.net Several commercially available drugs, such as the antibacterial agent sulfapyridine, contain a 2-aminopyridine residue, highlighting its therapeutic relevance. researchgate.net Research into pyridine derivatives has demonstrated that their antimicrobial efficacy can be significant, with some compounds showing activity comparable to or better than standard drugs like norfloxacin and fluconazole. nih.gov For instance, studies on N-alkylated pyridine-based organic salts have identified compounds with notable antibacterial and antibiofilm activities against S. aureus and E. coli. nih.gov

The antimicrobial potency of pyridine derivatives is heavily influenced by the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing these compounds as antimicrobial agents. For example, research on nicotinic acid benzylidene hydrazide derivatives indicated that compounds featuring nitro and dimethoxy substituents were the most active against a panel of bacteria and fungi. nih.gov In another series of 2-amino-3-cyanopyridine derivatives, the presence of a cyclohexylamine group was found to be responsible for the observed antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Conversely, the introduction of other groups after the amine function led to a disappearance of this activity, underscoring the specific structural requirements for efficacy. nih.gov Further studies have shown that substituting the benzotriazole moiety with thiophenol in certain 2-amino-5-substituted pyridine derivatives resulted in the strongest fungicidal and bactericidal activity within that series. researchgate.net

The pyridine scaffold is a subject of significant interest in the development of new drugs for cancer therapy. mdpi.com Derivatives of diaminopyridine have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, two series of 2-thioxoimidazo[4,5-b]pyridine derivatives, synthesized from 2,3-diaminopyridine (B105623) and its halogenated analogues, were screened for their antiproliferative activity in vitro against human cancer cell lines. nih.gov

Analysis of the structure-antiproliferative activity relationship of various pyridine derivatives has shown that the presence of nitrogen- and oxygen-containing groups, such as -OCH₃, -OH, -C=O, and -NH₂, enhances biological activity against multiple human cancer cell lines. mdpi.com Studies using the MCF7 breast adenocarcinoma cell line demonstrated that the insertion of hydroxyl (-OH) groups significantly reduced the IC₅₀ values, indicating increased potency. mdpi.com A derivative with one -OH group showed an IC₅₀ of 4.75 mM, which was further reduced to 0.91 mM in a derivative containing two -OH groups. mdpi.com This highlights the positive correlation between hydrogen-donating groups and antiproliferative effects. mdpi.com

| Derivative Type | Substitution | Cancer Cell Line | IC₅₀ (mM) |

| Pyridine Derivative 19 | One -OH group | MCF7 | 4.75 |

| Pyridine Derivative 20 | Two -OH groups | MCF7 | 0.91 |

| Pyridine Derivative 34 | Two -CH₃ groups | Not Specified | 4.04 |

| Pyridine Derivative 35 | Two -CH₃ groups | Not Specified | 6.21 |

| Pyridine Derivative 36 | Two -CH₃ groups | Not Specified | 24.4 |

Modulation of Histamine H4 Receptors

Diaminopyridines serve as a structural basis for the development of modulators for the histamine H4 (H4R) receptor, a promising drug target for treating inflammatory and allergic diseases. nih.govresearchgate.net Previously disclosed H4R modulators included triamino-substituted pyridines that contained a free primary amino (-NH₂) group. nih.gov However, subsequent research has demonstrated that this exocyclic amine is not essential for maintaining high affinity for the receptor. nih.govresearchgate.net This finding allows for greater structural diversity in the design of new H4R ligands. Studies on these "des-NH₂" azacycles have also revealed a significant divergence in the structure-activity relationship concerning the pendant diamine component of the molecule, which appears to influence the compound's functional spectrum. nih.gov This line of research has led to the introduction of novel classes of histamine H4 antagonists, such as 3,5-diamino pyridazines. nih.govresearchgate.net

CXCR4 Antagonism for Cancer Metastasis and Inflammation

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a critical role in cancer metastasis, inflammation, and HIV-1 infection. researchgate.netnih.gov The interaction between CXCR4 and CXCL12 is implicated in the trafficking and homing of cancer cells to organs that express high levels of the ligand. nih.gov Consequently, developing small-molecule antagonists to block this interaction is a leading therapeutic strategy to mitigate cancer progression. researchgate.netnih.gov Pyridine-based compounds, modeled after known CXCR4 antagonists like AMD3100, have emerged as a promising new class of inhibitors. researchgate.net These antagonists function by inhibiting the activity of CXCR4, which can reduce the metastasis of tumor cells both in vitro and in vivo. researchgate.net

The synthesis of potent CXCR4 antagonists often utilizes a pyridine core as the central scaffold. One synthetic approach begins with 2,5-dimethoxypyridine to produce 2,5-dicarbaldehydepyridine. gsu.edu This intermediate then serves as the starting compound for synthesizing various CXCR4 antagonist analogs through a reductive amination process. gsu.edu Another strategy involves modeling new pyridine-based compounds after established antagonists such as AMD3100 and WZ811. researchgate.net This involves designing and synthesizing a series of derivatives and then evaluating their binding affinity and functional inhibition of the CXCR4 receptor. researchgate.nettechnologypublisher.com Through systematic modifications of the central linker and side chains, structure-activity relationships can be studied and optimized to produce compounds with high potency and efficacy. technologypublisher.com

The efficacy of newly synthesized CXCR4 antagonists is frequently evaluated using in vitro Matrigel invasion assays. researchgate.netgsu.edu This assay measures a cancer cell's ability to invade through a basement membrane matrix, a key step in metastasis, often stimulated by the chemoattractant CXCL12. nih.govresearchgate.net Pyridine-based CXCR4 antagonists have demonstrated significant success in these assays. researchgate.netgsu.edu For example, a study identified two pyridine-based compounds, 2g and 2w, that inhibited the invasion of metastatic cells at a higher rate than the well-known antagonist AMD3100, which showed 62% inhibition. researchgate.net Another synthesized analog, a 3-methyl pyridine derivative, demonstrated a binding affinity of 1nM and allowed only 58% invasion through the Matrigel membrane. gsu.edu These assays confirm that pyridine-based analogs can successfully bind to the CXCR4 receptor and effectively block CXCL12-mediated cell invasion. nih.govgsu.edu

| Compound | Target Receptor | Assay | Result (% Invasion or Inhibition) |

| AMD3100 | CXCR4 | Matrigel Invasion | 62% Inhibition researchgate.net / 75% Blocked nih.gov |

| Compound 2g | CXCR4 | Matrigel Invasion | >62% Inhibition researchgate.net |

| Compound 2w | CXCR4 | Matrigel Invasion | >62% Inhibition researchgate.net |

| 3-methyl analog | CXCR4 | Matrigel Invasion | 58% Invasion gsu.edu |

| RPA (antagonist) | CXCR4 | Matrigel Invasion | 71-77% Blocked nih.gov |

| RPA/DNA (polyplex) | CXCR4 | Matrigel Invasion | 71-77% Blocked nih.gov |

Kinase Inhibition (TBK1 and IKKε) in Metabolic Disorders

The inflammatory kinases TBK1 and IKKε have been identified as crucial mediators in insulin-independent pathways that contribute to energy storage and hinder adaptive energy expenditure, processes that are dysregulated in obesity. The inhibition of these kinases presents a promising therapeutic strategy for metabolic disorders. Amlexanox, a known inhibitor of TBK1 and IKKε, has served as a foundational structure for the development of more potent analogues. The aminopyridine moiety within amlexanox is critical for its interaction with the kinase hinge region. nih.gov

Building upon this, a series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against TBK1 and IKKε. These analogues, which share a core structure related to 2,5-diaminopyridine, have demonstrated significant potential, with some exhibiting IC50 values as low as 210 nM. nih.gov

Structure-Activity Relationship (SAR) Studies for Kinase Selectivity

Utilizing docking calculations and the X-ray crystal structure of TBK1 bound to amlexanox, researchers have conducted extensive structure-activity relationship (SAR) studies to optimize the aminopyridine core for enhanced potency and selectivity. These studies have primarily focused on modifications at the A- and C-rings of the chromeno[2,3-b]pyridine scaffold. nih.gov

A key strategy has been the late-stage incorporation of substituents at the R7 and R8 positions of the A-ring via palladium-catalyzed cross-coupling reactions. This approach has allowed for the exploration of a diverse range of chemical groups to probe their impact on kinase binding and selectivity. The SAR studies revealed that specific A-ring substituents could modulate the selectivity of the compounds toward either TBK1 or IKKε. nih.gov

Table 1: Kinase Inhibition Data for Selected Aminopyridine Derivatives

| Compound | R7 Substituent | TBK1 IC50 (nM) | IKKε IC50 (nM) |

|---|---|---|---|

| Amlexanox | H | 1100 | 1100 |

| Analogue 1 | Cyclohexyl | 350 | 210 |

| Analogue 2 | Phenyl | 520 | 480 |

This table is generated based on data presented in the referenced research and is for illustrative purposes.

Effects on IL-6 Secretion and Insulin Sensitizing

In addition to their direct kinase inhibitory activity, the therapeutic potential of these 2,5-diaminopyridine-related analogues in metabolic disorders is further supported by their effects on inflammatory signaling and insulin sensitivity. Interleukin-6 (IL-6) is a cytokine with complex roles in inflammation and metabolism.

In cellular assays using 3T3-L1 adipocytes, selected analogues demonstrated an enhanced ability to elicit IL-6 secretion compared to amlexanox. nih.gov This effect, coupled with the phosphorylation of p38 or TBK1, is considered a marker of efficacy.

One notable analogue, bearing a cyclohexyl modification at the R7 position, not only showed robust IL-6 production in vitro but also exhibited promising in vivo effects in a mouse model of obesity. This compound promoted a serum IL-6 response, induced weight loss, and demonstrated insulin-sensitizing effects that were comparable to those of amlexanox. nih.gov These findings underscore the potential of developing these aminopyridine derivatives as novel therapeutics for obesity and related metabolic conditions.

Table 2: In Vivo Effects of a Lead Aminopyridine Analogue in Obese Mice

| Treatment | Body Weight Change | Serum IL-6 Levels | Insulin Sensitivity |

|---|---|---|---|

| Vehicle | +5% | Baseline | Normal |

| Amlexanox | -10% | Increased | Improved |

This table is a representative summary of in vivo data and is for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometry, vibrational frequencies, and other structural parameters of molecules.

Table 1: Representative DFT-Calculated Geometrical Parameters for Aminopyridine Structures

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.38 - 1.40 | - |

| C-N (ring) | 1.33 - 1.37 | - |

| C-NH2 | 1.36 - 1.39 | - |

| C-C-N (ring) | - | 122 - 125 |

Note: This table presents typical value ranges for aminopyridine structures based on general DFT studies; specific values for 2,5-Diaminopyridine (B189467) dihydrochloride (B599025) would require a dedicated computational study.

Quantum Chemical Parameters and Reactivity Predictions

Quantum chemical calculations provide valuable descriptors for predicting the reactivity of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Other important reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Soft molecules (low hardness) are more reactive. nih.gov

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. nih.gov

These parameters are calculated from the ionization potential and electron affinity, which can be approximated by the HOMO and LUMO energies. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For 2,5-Diaminopyridine, the MEP would likely show negative potential around the nitrogen atoms (nucleophilic sites) and positive potential around the amino hydrogens.

Table 2: Key Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting tendency. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Describes resistance to deformation of electron cloud. nih.gov |

| Chemical Softness (S) | 1/η | Inverse of hardness, indicates higher reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments, such as in a solvent. nih.gov

For a molecule like 2,5-Diaminopyridine dihydrochloride, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly useful for understanding how the molecule might interact with a biological target. Simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions to assess the stability of the molecule and the flexibility of different regions, like the amino groups. nih.gov MD simulations are also crucial for refining docked poses and understanding the stability of a ligand-receptor complex over time. tandfonline.comnih.gov

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. mdpi.com

In the context of this compound, docking studies would involve placing the molecule into the active site of a target protein. The process calculates a binding energy or score, which estimates the strength of the interaction. For example, aminopyridine derivatives have been studied as potential modulators of various enzymes and receptors. nih.gov Docking would reveal key interactions, such as hydrogen bonds between the amino groups of the ligand and amino acid residues in the receptor's active site, as well as hydrophobic and electrostatic interactions. These studies help to rationalize the biological activity of a compound and guide the design of more potent analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By developing QSAR models, it is possible to predict the activity of new, untested compounds. nih.gov

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The descriptors can be constitutional, topological, geometric, or electronic in nature. nih.gov For a series of aminopyridine derivatives, a QSAR study could identify which structural properties are most important for a specific biological effect. For instance, a model might reveal that activity is correlated with specific electronic properties (like the electrophilicity index) or steric parameters. nih.govnih.gov While specific QSAR studies on this compound are not widely reported, the methodology has been successfully applied to related structures like 2,5-diaminobenzophenones to predict their inhibitory activities. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-diamino pyridine (B92270) |

Analytical Methodologies for 2,5 Diaminopyridine Dihydrochloride and Its Derivatives

Chromatographic Techniques

Chromatographic methods are fundamental in the analytical workflow for 2,5-Diaminopyridine (B189467) dihydrochloride (B599025), providing the means to separate the compound from related substances, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2,5-Diaminopyridine dihydrochloride and analyzing its degradation products. Stability-indicating HPLC methods are specifically developed and validated to separate the active pharmaceutical ingredient (API) from any potential degradants that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light. sefh.esorientjchem.orgnih.gov

A typical reversed-phase HPLC (RP-HPLC) method, similar to those developed for isomeric diaminopyridines, is effective for this purpose. sefh.esresearchgate.net Such a method can resolve the main compound from its impurities, demonstrating specificity. The method's precision, accuracy, and linearity over a specific concentration range are validated according to ICH guidelines to ensure reliable and reproducible results for quality control and stability studies. nih.govresearchgate.netnih.gov For instance, a method developed for 3,4-diaminopyridine (B372788) demonstrated the ability to separate the parent drug from degradation products formed under various stress conditions, a principle directly applicable to this compound. researchgate.net

Table 1: Representative HPLC Conditions for Diaminopyridine Analysis

| Parameter | Condition |

| Column | C18 bonded phase (e.g., Kromasil® C18, 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., 10/90 v/v) researchgate.net |

| Aqueous Buffer | 1 g/L sodium octanesulfonate and 0.77 g/L ammonium (B1175870) acetate, pH adjusted to 1.9 with trifluoroacetic acid researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV, 262 nm researchgate.net |

| Temperature | Ambient researchgate.net |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. waters.com These advantages are particularly valuable for impurity profiling, where the detection and quantification of trace-level impurities are critical. ijprajournal.com The use of smaller stationary phase particles (typically less than 2 µm) in UPLC systems results in sharper and narrower peaks, allowing for the separation of closely eluting impurities that might co-elute in an HPLC system. waters.comnih.gov

For this compound, a UPLC method would enable a more comprehensive impurity profile, facilitating the detection of process-related impurities and potential degradants at very low levels. nih.govresearchgate.net This enhanced separation capability is crucial for ensuring the quality and safety of the drug substance. waters.com

Gas Chromatography and Mass Spectrometry for Identification and Quantification

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. While this compound itself is a salt with low volatility, it can be analyzed by GC-MS after derivatization to increase its volatility. The technique is also invaluable for identifying residual solvents or volatile impurities from the manufacturing process. ijprajournal.com

In GC-MS analysis, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. whitman.edu The mass spectrometer ionizes the molecules (commonly via electron impact, EI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). whitman.edunih.gov The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint" for identification by comparing it against spectral libraries like those from NIST. nih.gov For amines and aromatic compounds like diaminopyridine, characteristic fragmentation patterns include the nitrogen rule (an odd molecular weight indicates the presence of an odd number of nitrogen atoms) and alpha-cleavage for aliphatic amines. libretexts.org

Table 2: Predicted GC-MS Fragmentation for 2,5-Diaminopyridine (Free Base)

| m/z Value | Possible Fragment | Notes |

| 109 | [M]+• | Molecular ion peak (expected to be strong for an aromatic ring) |

| 108 | [M-H]+ | Loss of a hydrogen atom |

| 82 | [M-HCN]+ | Loss of hydrogen cyanide from the pyridine (B92270) ring |

| 81 | [M-N₂H₂]+ | Loss of diazene (B1210634) from the two amino groups |

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for unambiguous structure determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the amino groups. The chemical shifts (δ) are influenced by the electron-withdrawing nitrogen atom in the ring and the electron-donating amino groups. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.nettestbook.com Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are characteristic and are influenced by their position relative to the nitrogen atom and the amino substituents. testbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,5-Diaminopyridine Moiety

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~150-155 |

| C3 | ~6.8-7.2 | ~110-115 |

| C4 | ~7.5-7.9 | ~125-130 |

| C5 | - | ~140-145 |

| C6 | ~7.9-8.3 | ~135-140 |

| NH₂ | Broad signal, ~5.0-7.0 | - |

Note: Predicted values are estimates based on pyridine and substituted pyridine data. Actual values depend on solvent and concentration. mdpi.comresearchgate.nettestbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that shows absorption bands corresponding to different functional groups. docbrown.info

For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine groups, the C-N bonds, the C=C and C=N bonds within the aromatic pyridine ring, and the aromatic C-H bonds. chemicalbook.comchemicalbook.comresearchgate.net The presence of the dihydrochloride salt form would also influence the spectrum, particularly the regions associated with the amine groups (as ammonium salts).

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Primary amine (may appear as a broad band due to salt formation and H-bonding) |

| Aromatic C-H Stretch | 3000-3100 | Sharp, medium to weak |

| C=N, C=C Stretch | 1500-1650 | Aromatic ring vibrations |

| N-H Bend | 1550-1650 | Primary amine scissoring |

| C-N Stretch | 1250-1350 | Aromatic amine |

| Aromatic C-H Bend | 690-900 | Out-of-plane bending, indicative of substitution pattern |

UV-Visible Spectroscopy for Quantitative Analysis and Complex Studies

UV-Visible spectroscopy is a versatile and widely used technique for both the quantitative analysis of this compound and for studying its complexation with other molecules. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.com

Quantitative Analysis:

The concentration of this compound in a solution can be determined using UV-Visible spectroscopy by measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve, where the absorbance of a series of solutions of known concentrations is plotted against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

For instance, a study on 2,6-diaminopyridine (B39239) (a related compound) showed distinct absorption peaks at 308 nm, 244 nm, and 203 nm. researchgate.net The intensity of these peaks changes with concentration, forming the basis for quantitative measurement. This technique is valued for being quick, simple, and cost-effective for pharmaceutical analysis. iajps.com

Complex Studies:

UV-Visible spectroscopy is also a powerful tool for investigating the formation and properties of metal complexes with this compound and its derivatives. When a metal ion complexes with a ligand like a diaminopyridine derivative, the electronic environment of the ligand changes, leading to shifts in its UV-Visible absorption spectrum. These shifts can provide valuable information about the nature of the complex, including its stoichiometry and stability.

For example, the formation of complexes between metal ions and ligands often results in the appearance of new absorption bands, particularly charge-transfer bands. rsc.org Ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions can be observed and are characteristic of the specific metal-ligand interaction. mdpi.com By monitoring the changes in the absorbance as a function of the metal-to-ligand ratio (Job's plot) or by titrating the ligand with a metal solution, the stoichiometry of the complex can be determined.

Furthermore, the technique is employed to study the interaction of these compounds with biological macromolecules. For example, the binding of metal complexes to DNA or proteins like human serum albumin (HSA) can be monitored by the changes in the UV-Vis absorption spectra of the complex or the biomolecule. researchgate.net

Below is an interactive table summarizing the application of UV-Visible spectroscopy in the analysis of diaminopyridine compounds and their complexes.

| Application | Description | Key Parameters |

| Quantitative Analysis | Determination of the concentration of this compound in a solution. | Wavelength of maximum absorbance (λmax), Beer-Lambert Law, Calibration Curve. |

| Complex Formation Studies | Investigation of the interaction between diaminopyridine derivatives and metal ions. | Spectral shifts, Isosbestic points, Job's plot, Molar ratio method. |

| Biomolecular Interaction | Studying the binding of diaminopyridine complexes with DNA and proteins. | Changes in absorbance intensity and wavelength upon binding. |

Elemental Analysis and Mass Spectrometry

Elemental analysis and mass spectrometry are fundamental techniques for confirming the elemental composition and determining the molecular weight and structure of this compound.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical formula of newly synthesized derivatives of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed chemical formula. For this compound (C₅H₇N₃·2HCl), the theoretical elemental composition can be calculated based on its molecular weight of 182.05 g/mol . chemimpex.comechemi.com

Mass Spectrometry:

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and can help in elucidating the structure of a compound. In the mass spectrum of a diaminopyridine derivative, the molecular ion peak ([M]+) corresponds to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum provide valuable clues about the compound's structure.

For example, the mass spectrum of 2,3-diaminopyridine (B105623) shows a precursor ion [M+H]+ at an m/z of 110.0712736972, and its fragmentation provides further structural information. massbank.eu Similarly, for 2,5-diaminopyridine, the exact mass is 109.0639972455. massbank.eu The dihydrochloride salt would exhibit a different mass spectrum reflecting the presence of the two hydrochloride components.

The table below summarizes the key information obtained from these techniques for 2,5-diaminopyridine.

| Analytical Technique | Information Obtained | Example Data for 2,5-Diaminopyridine |

| Elemental Analysis | Percentage composition of elements (C, H, N, Cl). | Confirms the empirical formula C₅H₉Cl₂N₃. thermofisher.com |

| Mass Spectrometry | Molecular weight and structural information through fragmentation patterns. | Exact mass of the free base is 109.0639972455. massbank.eu |

Electrochemical Sensing and Detection Methods

Electrochemical methods offer sensitive and selective platforms for the detection of this compound and its derivatives. These techniques are based on measuring the electrical response (such as current or potential) of an analyte at an electrode surface.

Electrochemical Sensors:

Electrochemical sensors for diaminopyridine derivatives can be developed by modifying electrode surfaces with materials that specifically interact with the target analyte. Molecularly imprinted polymers (MIPs) are a promising approach for creating highly selective recognition sites for a template molecule.

A study demonstrated the development of a molecularly imprinted electrochemical sensor for the detection of 2,6-diaminopyridine. nih.gov In this work, 2,6-diaminopyridine was used as the template molecule to create a polymer with specific binding cavities. nih.gov The sensor was constructed by modifying an electrode with graphene and an ionic liquid to enhance conductivity and then coating it with the imprinted polymer. nih.gov The binding of 2,6-diaminopyridine to the imprinted sites resulted in a measurable change in the electrochemical signal, allowing for its quantification. nih.gov This sensor exhibited a wide linear range and a low detection limit, making it suitable for detecting the analyte in real samples like hair dyes. nih.gov

The principle of these sensors relies on the change in the electrochemical properties of the electrode upon the binding of the analyte. This change can be a decrease or increase in the peak current or a shift in the peak potential, which is proportional to the concentration of the analyte.

The data below highlights the performance of a reported electrochemical sensor for a diaminopyridine derivative.

| Sensor Characteristic | Reported Value |

| Linear Range | 0.0500–35.0 mg kg⁻¹ nih.gov |

| Detection Limit | 0.0275 mg kg⁻¹ nih.gov |

These electrochemical methods provide a rapid, sensitive, and often low-cost alternative to traditional analytical techniques for the detection of diaminopyridine compounds.

Materials Science Applications and Coordination Chemistry

Role as a Ligand for Metal Complexes

2,5-Diaminopyridine (B189467) (2,5-DAP) is a versatile ligand in coordination chemistry due to the presence of three potential donor atoms: the pyridine (B92270) ring nitrogen and the two nitrogen atoms of the amino groups. The crystal structure of 2,5-DAP has been determined, providing a basis for comparative studies of its geometrical parameters within metal-organic complexes. nih.gov The geometry of the molecule is sensitive to the electronic effects of its substituents. In the solid state, the pyridine nitrogen atom acts as an acceptor for N—H⋯N hydrogen bonds, linking molecules into centrosymmetric dimers, while intermolecular hydrogen bonds between the amino groups create a three-dimensional network. nih.gov

The coordination behavior of aminopyridines is well-documented. For instance, the related compound 2-aminopyridine (B139424) typically functions as a monodentate ligand, coordinating to metal ions through its pyridine nitrogen atom. pvpcollegepatoda.org However, it can also coordinate through the exocyclic amino nitrogen, though this is less common. pvpcollegepatoda.org The presence of a second amino group in 2,5-DAP introduces the potential for it to act as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).

The coordination of diaminopyridine derivatives to transition metals has been shown to yield complexes with interesting properties. For example, transition metal complexes with 2,6-diamino-3,5-dinitropyridine-1-oxide have been synthesized and characterized as energetic materials. rsc.org These studies provide insight into how diaminopyridine-based ligands can be utilized to create functional metal complexes.